molecular formula C15H24N6O2S B5549070 1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide

1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide

Cat. No.: B5549070
M. Wt: 352.5 g/mol
InChI Key: LXHSEGSGJHRVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H24N6O2S and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.16814520 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification

1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide is a chemical compound involved in various synthetic routes for producing potentially significant pharmacological agents. Studies on similar compounds highlight their application in the development of new drugs with improved efficacy and safety profiles. For instance, research on the synthetic routes of vandetanib emphasizes the exploration of efficient, high-yield, and commercially viable methods for industrial-scale production of such complex molecules, suggesting a similar approach could be applied to the synthesis and optimization of compounds like this compound for potential therapeutic uses (Mi, 2015).

Drug-Delivery Systems

Cyclodextrins (CDs) have been studied extensively for their ability to form inclusion complexes with various drugs, including antibiotics and antibacterial agents. This capability is critical for improving drug solubility, modifying drug-release profiles, enhancing antimicrobial activity, and improving biological membrane permeability. Given the structural complexity and potential therapeutic applications of this compound, research into its interaction with CDs could lead to novel drug-delivery systems that optimize its pharmacological benefits (Boczar & Michalska, 2022).

Potential Antimicrobial and Antitubercular Activity

Compounds containing the piperazine moiety, such as this compound, have been explored for their antimicrobial and antitubercular activities. Reviews of piperazine derivatives highlight their significance in developing new anti-mycobacterial agents, particularly against Mycobacterium tuberculosis and drug-resistant strains. This suggests that research into the antimicrobial properties of this compound could yield valuable insights into its potential as a novel therapeutic agent (Girase et al., 2020).

Properties

IUPAC Name

1-(cyclobutanecarbonyl)-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O2S/c1-20-15(17-18-19-20)24-10-7-16-13(22)11-5-8-21(9-6-11)14(23)12-3-2-4-12/h11-12H,2-10H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHSEGSGJHRVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCCNC(=O)C2CCN(CC2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.